(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone
Overview
Description
“(4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone” is a chemical compound with the molecular formula C13H9ClO2 . It has a molecular weight of 232.662 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight (232.662) and its molecular formula (C13H9ClO2) .Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a compound related to (4-Chlorophenyl){4-hydroxy-4-[(4-methylphenoxy)methyl]piperidino}methanone has been studied. This research provides insights into the dihedral angles between the benzene ring and the piperidine rings, contributing to the understanding of its structural properties (Revathi et al., 2015).
Synthesis and Biological Activity
Various derivatives of the compound have been synthesized and evaluated for their neuroprotective activities. These studies indicate potential applications in protecting cells against glutamate-induced cell death and ischemic stroke (Zhong et al., 2020). Additionally, antimicrobial activities of related compounds have been explored, offering potential avenues for developing new antimicrobial agents (Katariya et al., 2021).
Molecular Docking Studies
Molecular docking studies have been conducted on analogs of this compound. These studies provide insights into how these compounds interact with specific receptors, contributing to the design of drugs with improved efficacy and reduced side effects (Shim et al., 2002).
Antimicrobial and Anticancer Research
Some derivatives have been synthesized with a focus on their antimicrobial properties. This includes the development of new molecular entities that show promising results against various bacterial and fungal strains (Ramudu et al., 2017). Also, some compounds have been evaluated for their anticancer and antituberculosis activities, indicating potential for therapeutic applications in these areas (Mallikarjuna et al., 2014).
Synthesis and Optimization
The synthesis and optimization of these compounds are crucial for enhancing their biological activity and expanding their potential applications. This includes exploring different synthetic routes and conditions to improve yields and properties (Chaudhari, 2012).
Properties
IUPAC Name |
(4-chlorophenyl)-[4-hydroxy-4-[(4-methylphenoxy)methyl]piperidin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-15-2-8-18(9-3-15)25-14-20(24)10-12-22(13-11-20)19(23)16-4-6-17(21)7-5-16/h2-9,24H,10-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCWDCVEIQTLDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2(CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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